molecular formula C16H14N4O2 B2612229 N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034479-47-3

N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2612229
CAS No.: 2034479-47-3
M. Wt: 294.314
InChI Key: POYBKKFNULZSEM-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a bipyridine moiety linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide typically involves the coupling of bipyridine derivatives with isoxazole intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the isoxazole ring may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide is unique due to its combined bipyridine and isoxazole structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-8-12-4-5-15(18-7-12)13-3-2-6-17-9-13/h2-7,9-10H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYBKKFNULZSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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